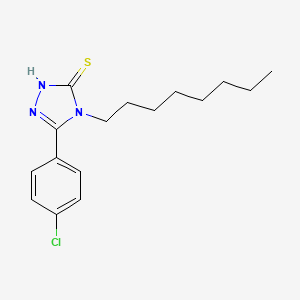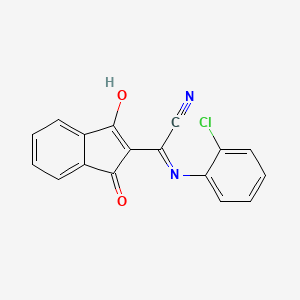![molecular formula C22H22ClFN2O2 B2731544 6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 877777-46-3](/img/structure/B2731544.png)
6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as n-arylpiperazines . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring where the nitrogen ring atom carries an aryl group . The compound also contains a fluorophenyl group .Chemical Reactions Analysis
Quinoline derivatives, such as this compound, exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Researchers have investigated the luminescent properties and photo-induced electron transfer (PET) of compounds related to 6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one. One study focused on piperazine substituted naphthalimides, demonstrating that these compounds exhibit fluorescence that can be modulated by pH, making them potential candidates for pH probes. The study also explored the mechanisms of fluorescence quenching through PET processes from alkylated amine donors to the naphthalimide moiety, highlighting their potential in designing fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Catalysis
The synthesis of compounds like flunarizine, which shares a similar structural motif with the target compound, involves regioselective metal-catalyzed amination, demonstrating the compound's relevance in chemical synthesis and medicinal chemistry. The research outlines the efficiency of different catalysts in synthesizing such complex molecules, which are useful in treating conditions like migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Chemical Transformations and Structural Analysis
Another area of research involves the synthesis of 1-organosulfonyl-2-sila-5-piperazinones and their subsequent transformation into 2-aminoacid derivatives. These studies provide insights into the versatility of piperazine derivatives in synthesizing novel compounds with potential therapeutic applications. The detailed structural analysis through X-ray diffraction confirms the tetracoordinated silicon atom in piperazinones and pentacoordinated in silyloxonium compounds, revealing the complex interactions at the molecular level (Shipov et al., 2013).
Antibacterial and Antitumor Activities
Research on derivatives of this compound has shown significant antibacterial and antitumor activities. For instance, studies on 1,4-dihydro-4-oxopyridinecarboxylic acids and their trisubstituted derivatives, including enoxacin, reveal broad and potent in vitro antibacterial activity. Such compounds offer promising avenues for developing new antibacterial agents with high efficacy and low toxicity (Matsumoto et al., 1984).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of closely related compounds have been analyzed to understand their potential applications further. Studies focusing on the crystal structure, Hirshfeld surface analysis, and antimicrobial activities of cinnamide derivatives demonstrate the compounds' effectiveness against neurotoxicity and cerebral infarction. These insights into molecular interactions and structure-activity relationships are crucial for designing novel therapeutics (Zhong et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its therapeutic potential. For instance, quinoline derivatives are utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, there could be potential for further development and application of this compound in these areas.
Eigenschaften
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-5-3-17(24)4-6-18/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAZYMPWFIPILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

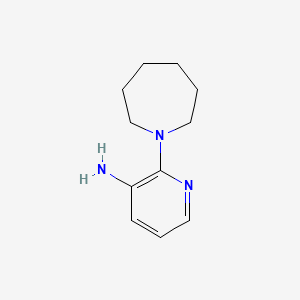
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)
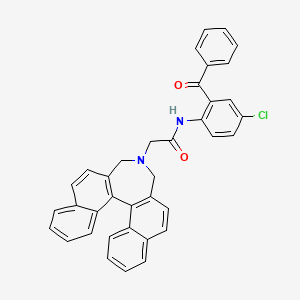
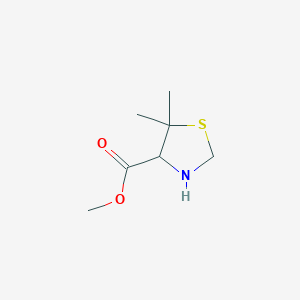
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2731472.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)
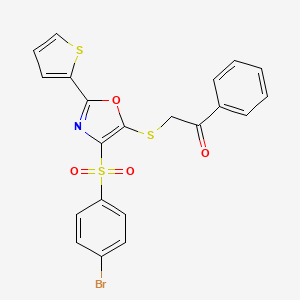
![[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate](/img/structure/B2731475.png)
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)

![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)
